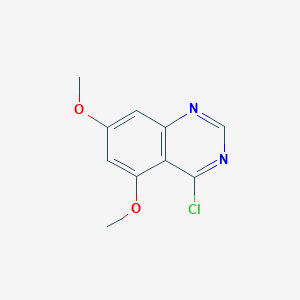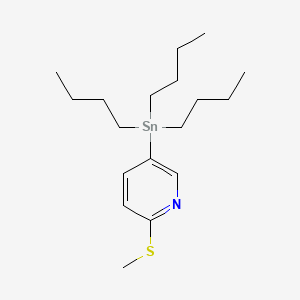![molecular formula C16H24O7 B1358287 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose is a carbohydrate derivative that plays a significant role in the synthesis of glycoconjugates. This compound is particularly valuable in the fields of drug delivery and vaccine development due to its ability to form multivalent carbohydrate conjugates. Its unique structure allows it to inhibit β-galactosidase, making it instrumental in studying lysosomal storage diseases such as galactosialidosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves several steps. Initially, 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is prepared by reacting galactose with acetone in the presence of an acid catalyst . The resulting compound is then methacryloylated using methacryloyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Factors such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product .
化学反应分析
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose undergoes various chemical reactions, including:
Polymerization: This compound can undergo controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide Mediated Polymerization (NMP) to form well-defined glycopolymers.
Substitution: The methacryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Common reagents include initiators like 2-bromo-2-methylpropionyl bromide, catalysts such as copper(I) bromide, and ligands like bipyridine.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., pyridine) are commonly used.
Major Products Formed
Polymerization: Glycopolymers with specific properties tailored for biomedical applications.
Substitution: Various substituted derivatives with potential biological activities.
科学研究应用
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose has numerous applications in scientific research:
Chemistry: Used in the synthesis of glycopolymers for studying carbohydrate-protein interactions.
Biology: Inhibits β-galactosidase, aiding in the study of lysosomal storage diseases.
Medicine: Potential use in drug delivery systems and vaccine development due to its ability to form multivalent carbohydrate conjugates.
Industry: Employed in the production of specialized polymers with unique properties.
作用机制
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose involves its interaction with β-galactosidase. The compound inhibits the enzyme by binding to its active site, preventing the hydrolysis of β-galactosides. This inhibition is crucial for studying the mechanics of galactosialidosis and understanding the underlying processes of lysosomal storage diseases.
相似化合物的比较
Similar Compounds
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: A precursor in the synthesis of the methacryloyl derivative.
1,23,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose: Used in glycobiology research.
Uniqueness
1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose stands out due to its methacryloyl group, which allows it to participate in polymerization reactions, making it valuable for creating glycopolymers with specific properties . Its ability to inhibit β-galactosidase also sets it apart from other similar compounds.
属性
分子式 |
C16H24O7 |
|---|---|
分子量 |
328.36 g/mol |
IUPAC 名称 |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3/t9-,10+,11+,12-,14-/m1/s1 |
InChI 键 |
RKFOJTMVZFAYQE-OIRVYTLQSA-N |
手性 SMILES |
CC(=C)C(=O)OC[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
规范 SMILES |
CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


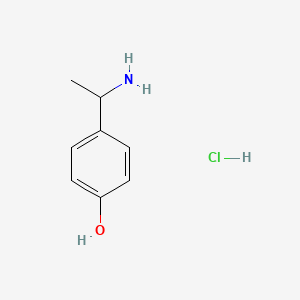
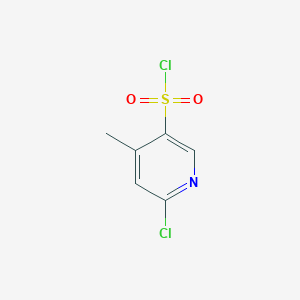
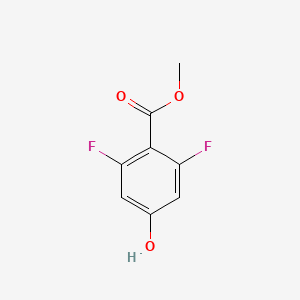
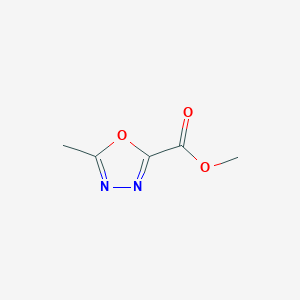
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
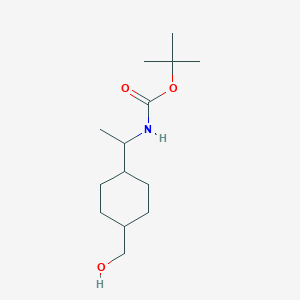

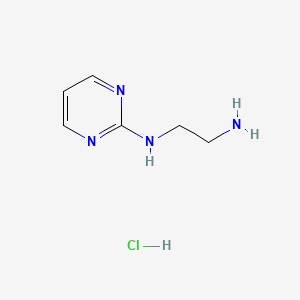
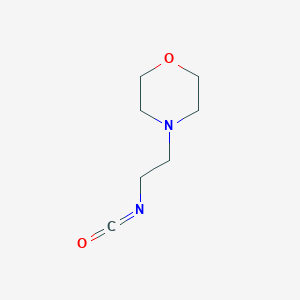
![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
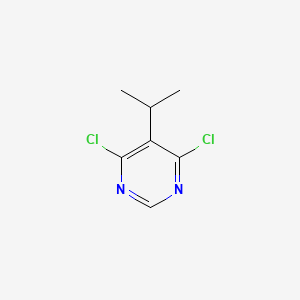
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)
